molecular formula C8H9N3O4 B13998968 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide CAS No. 1055935-43-7

4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide

Cat. No.: B13998968
CAS No.: 1055935-43-7
M. Wt: 211.17 g/mol
InChI Key: MDCQLOQXHSJXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxy, nitro, and dimethylcarboxamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide typically involves the nitration of 4-hydroxypyridine followed by subsequent reactions to introduce the dimethylcarboxamide group. One method involves reacting 4-hydroxy-3-nitropyridine with dimethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process that ensures high yield and purityThe reaction conditions are optimized to ensure selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and dimethylcarboxamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and dimethylcarboxamide) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1055935-43-7

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-10(2)8(13)5-3-9-4-6(7(5)12)11(14)15/h3-4H,1-2H3,(H,9,12)

InChI Key

MDCQLOQXHSJXOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CNC=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.